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molecular formula C9H11NO2 B094825 Methyl 3-amino-2-methylbenzoate CAS No. 18593-89-0

Methyl 3-amino-2-methylbenzoate

Cat. No. B094825
M. Wt: 165.19 g/mol
InChI Key: ZOOQFAUFPWXUMI-UHFFFAOYSA-N
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Patent
US06277847B1

Procedure details

This compound was prepared in a manner analogous to Step C, Example 1. Here, 29.9 grams (0.181 mole) of methyl 3-amino-2-methylbenzoate was combined with 27.8 grams (0.208 mole) of NCS in 800 mL of DMF. The reaction product was purified by column chromatography on silica gel using mixtures of EtOAc and hexane as eluants. The fractions containing product were combined and concentrated under reduced pressure, yielding 14.7 grams of subject compound. The NMR spectrum was consistent with the proposed structure.
Quantity
29.9 g
Type
reactant
Reaction Step One
Name
Quantity
27.8 g
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([CH3:12])=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6].C1C(=O)N([Cl:20])C(=O)C1>CN(C=O)C>[NH2:1][C:2]1[C:3]([CH3:12])=[C:4]([C:9]([Cl:20])=[CH:10][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6]

Inputs

Step One
Name
Quantity
29.9 g
Type
reactant
Smiles
NC=1C(=C(C(=O)OC)C=CC1)C
Step Two
Name
Quantity
27.8 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Cl
Step Three
Name
Quantity
800 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared in a manner analogous to Step C, Example 1
CUSTOM
Type
CUSTOM
Details
The reaction product was purified by column chromatography on silica gel using mixtures of EtOAc and hexane as eluants
ADDITION
Type
ADDITION
Details
The fractions containing product
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=C(C(=O)OC)C(=CC1)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 14.7 g
YIELD: CALCULATEDPERCENTYIELD 40.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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